(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid
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Overview
Description
(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid is an organic compound characterized by its unique structure, which includes a sulfonamide group, a methoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethanol under basic conditions to form the sulfonamide intermediate.
Aldol condensation: The sulfonamide intermediate is then subjected to an aldol condensation reaction with acrylic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The acrylic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methylphenyl)acrylic acid: Similar structure but with a methyl group instead of a methoxy group.
(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-chlorophenyl)acrylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(E)-3-[3-(2-hydroxyethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-19-10-4-2-9(3-5-12(15)16)8-11(10)20(17,18)13-6-7-14/h2-5,8,13-14H,6-7H2,1H3,(H,15,16)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMPWMZBXGXNCV-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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